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  • Product: (4S)-4-(Dimethylamino)-L-proline dihydrochloride
  • CAS: 1001354-15-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of (4S)-4-(Dimethylamino)-L-proline in Asymmetric Synthesis

Executive Summary (4S)-4-(Dimethylamino)-L-proline is a sophisticated, bifunctional organocatalyst engineered from the naturally occurring amino acid L-proline. It represents a significant advancement in the field of asy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4S)-4-(Dimethylamino)-L-proline is a sophisticated, bifunctional organocatalyst engineered from the naturally occurring amino acid L-proline. It represents a significant advancement in the field of asymmetric synthesis, offering potentially enhanced reactivity compared to its parent molecule. This guide elucidates the nuanced mechanism of action, positing that the catalyst operates through a well-established enamine catalytic cycle, which is electronically modulated by the C4-dimethylamino substituent. The electron-donating nature of this group is proposed to increase the nucleophilicity of the key enamine intermediate, thereby accelerating the rate-determining carbon-carbon bond-forming step. This document provides a comprehensive overview of the catalytic cycle, a detailed examination of the transition state, a representative experimental protocol, and a comparative analysis of its performance in the context of other proline derivatives.

Introduction: The Evolution from Proline, the "Simplest Enzyme"

Organocatalysis, a paradigm in chemical synthesis that utilizes small, metal-free organic molecules to catalyze transformations, has become an indispensable tool for constructing complex chiral molecules. L-proline, a simple amino acid, is often hailed as the "simplest enzyme" for its remarkable ability to catalyze a wide array of asymmetric reactions, including aldol, Mannich, and Michael additions, with high stereoselectivity.[1][2] Its efficacy stems from its unique, rigid bicyclic structure containing both a secondary amine and a carboxylic acid, allowing it to function as a bifunctional catalyst.[3]

The success of L-proline spurred the development of numerous derivatives, each designed to overcome the limitations of the parent catalyst, such as modest reactivity or the need for high catalyst loadings.[4][5] By strategically modifying the proline scaffold, chemists can fine-tune the catalyst's steric and electronic properties. (4S)-4-(Dimethylamino)-L-proline emerges from this lineage as a catalyst designed for enhanced electronic activation.

The Core Mechanism: Enamine Catalysis Revisited

The catalytic prowess of proline and its derivatives is rooted in their ability to activate carbonyl compounds through the formation of a nucleophilic enamine intermediate.[6][7] This general mechanism, often referred to as the Houk-List model, proceeds through a reliable, cyclic pathway.[3][8]

The catalytic cycle can be dissected into three primary stages:

  • Enamine Formation: The secondary amine of the proline catalyst condenses with a carbonyl donor (e.g., a ketone or aldehyde) to form an iminium ion. Subsequent deprotonation at the α-carbon yields a chiral, highly nucleophilic enamine intermediate.[9][10]

  • Stereoselective C-C Bond Formation: The enamine attacks an electrophilic acceptor (e.g., an aldehyde in an aldol reaction). Simultaneously, the catalyst's carboxylic acid group activates the electrophile through hydrogen bonding, lowering the energy of the transition state and rigidly defining the spatial orientation of the reactants. This dual activation is the cornerstone of the high stereoselectivity observed.[3]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water present in the reaction medium, releasing the chiral product and regenerating the proline catalyst to re-enter the cycle.

Enamine Catalytic Cycle cluster_cycle cluster_reactants Proline (4S)-4-(Me2N)-L-proline Enamine Nucleophilic Enamine Intermediate Proline->Enamine + Ketone - H2O Iminium Iminium Adduct Enamine->Iminium + Aldehyde (Stereodetermining Step) Product Chiral Product Iminium->Product + H2O Product->Proline - Catalyst Regeneration Ketone Ketone (Donor) Aldehyde Aldehyde (Acceptor)

Figure 1: The generalized enamine catalytic cycle for proline-derived organocatalysts.

Mechanistic Enhancement by the 4-Dimethylamino Substituent

The introduction of a dimethylamino group at the C4 position of the proline ring is a deliberate strategic choice designed to electronically tune the catalyst's reactivity. While direct, extensive mechanistic studies on this specific molecule are not widely published, a robust mechanistic hypothesis can be formulated based on established principles of physical organic chemistry and enamine reactivity.

Primary Mechanistic Hypothesis: Enhanced Nucleophilicity

The core of the hypothesis centers on the electron-donating nature of the dimethylamino group.

  • Inductive and Mesomeric Effects: The nitrogen atom of the dimethylamino group exerts a powerful electron-donating effect through the sigma framework (inductive effect) and potentially through space. This effect increases the electron density throughout the pyrrolidine ring.

  • Increased Enamine Reactivity: This increase in electron density is relayed to the nitrogen atom of the enamine. As the nitrogen lone pair is the source of the enamine's nucleophilicity, a more electron-rich nitrogen leads to a more electron-rich and, therefore, more nucleophilic α-carbon.[11][12][13] This enhanced nucleophilicity can accelerate the rate-determining C-C bond-forming step, potentially leading to higher reaction rates and allowing for lower catalyst loadings or reaction temperatures compared to unsubstituted L-proline.

The Transition State: A Synergistic Model

The stereochemical outcome is determined in the transition state of the enamine's attack on the electrophile. The dimethylamino group does not operate in isolation; it works in concert with the foundational stereochemical control elements of the proline scaffold.

Figure 2: Conceptual diagram of the transition state, highlighting dual activation.

In this model:

  • Stereocontrol: The rigid chair-like transition state, stabilized by the hydrogen bond between the proline's carboxylic acid and the aldehyde's carbonyl, forces the aldehyde's large substituent (R') into a pseudo-equatorial position to minimize steric clash. This directs the enamine to attack one specific face (the Re-face) of the aldehyde, establishing the product's absolute stereochemistry.[3]

  • Rate Enhancement: The C4-dimethylamino group provides an "electronic push," making the enamine a more potent nucleophile and lowering the activation energy of this stereodetermining step.

Performance in Asymmetric Synthesis: A Comparative Overview

To contextualize the potential performance of (4S)-4-(Dimethylamino)-L-proline, it is useful to compare the results of benchmark reactions catalyzed by L-proline and its other 4-substituted derivatives. The asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde is a standard for such evaluations.

Table 1: Performance of Proline Derivatives in the Asymmetric Aldol Reaction

CatalystC4-SubstituentCatalyst Loading (mol%)SolventYield (%)d.r. (anti:syn)ee (%) (anti)Reference
L-Proline-H30DMSO68-76[1]
(2S,4R)-4-Hydroxyproline-OH (trans)5H₂O95>95:598[14]
(2S,4R)-4-Phenoxyproline-OPh (trans)5H₂O99>95:599[14]
(2S,3R,4R)-3,4-Dihydroxyproline-OH (cis to COOH)20DMSO8625:1>99[15]

Note: Direct comparative data for (4S)-4-(Dimethylamino)-L-proline under identical conditions was not available in the surveyed literature. The data presented illustrates the significant impact of C4 substitution on catalytic efficiency and stereoselectivity. The high performance of derivatives with C4 substituents capable of hydrogen bonding or inducing favorable hydrophobic interactions suggests that electronic tuning with a dimethylamino group is a promising, albeit mechanistically distinct, strategy.

Experimental Protocol: A Representative Asymmetric Aldol Reaction

The following protocol, adapted from established procedures for L-proline catalysis, serves as a self-validating framework for employing (4S)-4-(Dimethylamino)-L-proline.[1] Researchers should note that optimization of catalyst loading, temperature, and reaction time may be required to achieve maximum efficiency.

Objective: To synthesize (R)-2-((S)-hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one.

Materials:

  • (4S)-4-(Dimethylamino)-L-proline (e.g., 10-20 mol%)

  • 4-Nitrobenzaldehyde (1.0 equiv)

  • Cyclohexanone (10 equiv)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add (4S)-4-(Dimethylamino)-L-proline (e.g., 0.1 mmol, 20 mol%) and 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous DMSO (1.0 mL) followed by cyclohexanone (5.0 mmol, 10 equiv).

  • Reaction Execution: Stir the resulting solution at room temperature (approx. 20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 24-48 hours).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Washing: Combine the organic layers and wash sequentially with water (10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification and Analysis: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). Characterize the purified product by ¹H NMR and ¹³C NMR spectroscopy. Determine the diastereomeric ratio by ¹H NMR of the crude product and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Plausible Synthesis of (4S)-4-(Dimethylamino)-L-proline

The target catalyst is not as commercially available as L-proline or its hydroxy derivatives, but its synthesis is feasible from known precursors. A likely route involves the N,N-dimethylation of (4S)-4-amino-L-proline.

  • Starting Material: The synthesis would commence with a protected form of (2S, 4S)-4-aminoproline.[16] The carboxylic acid and the α-amine must be protected (e.g., as a methyl ester and a Boc group, respectively) to ensure selective reaction at the C4-amino group.

  • Reductive Amination: The protected 4-aminoproline derivative can undergo reductive amination with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or formic acid (Eschweiler-Clarke reaction) to install the two methyl groups.[17]

  • Deprotection: Finally, removal of the protecting groups (e.g., hydrolysis of the ester and acid-mediated cleavage of the Boc group) would yield the final product, (4S)-4-(Dimethylamino)-L-proline.

Conclusion and Future Outlook

(4S)-4-(Dimethylamino)-L-proline is a rationally designed organocatalyst that builds upon the robust framework of L-proline. Its mechanism of action is predicated on the foundational principles of enamine catalysis, synergistically enhanced by the electronic contribution of the C4-dimethylamino group. The primary hypothesis is that this electron-donating substituent increases the nucleophilicity of the enamine intermediate, which can lead to superior catalytic activity.

While this guide provides a strong theoretical and practical framework, further research is necessary for complete validation. Detailed kinetic studies comparing the reaction rates of L-proline and its 4-dimethylamino derivative, coupled with computational density functional theory (DFT) calculations of the transition states, would provide definitive evidence for the proposed electronic enhancement. Such studies will not only solidify our understanding of this specific catalyst but also contribute to the broader, rational design of next-generation organocatalysts for asymmetric synthesis.

References

  • List, B. (2004). New Mechanistic Studies on the Proline-Catalyzed Aldol Reaction. Proceedings of the National Academy of Sciences, 101(16), 5839-5842. [Link][6][18]

  • Schmid, M. B., Zeitler, K., & Gschwind, R. M. (2010). The Elusive Enamine Intermediate in Proline-Catalyzed Aldol Reactions: NMR Detection, Formation Pathway, and Stabilization Trends. Angewandte Chemie International Edition, 49(29), 4997-5003. [Link][9][19]

  • Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. HETEROCYCLES, 75(3), 493. [Link]

  • Abranches, P. (2007). Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link][4]

  • Gschwind, R. M., et al. (2011). Formation and stability of prolinol and prolinol ether enamines by NMR: delicate selectivity and reactivity balances and parasitic equilibria. Journal of the American Chemical Society, 133(20), 8056-8067. [Link][20]

  • Carvalho, G. S. G. de, et al. (2024). Proline-Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts. Chemistry – A European Journal. [Link][21]

  • Gschwind, R. M., et al. (2015). The Proline Enamine Formation Pathway Revisited in Dimethyl Sulfoxide: Rate Constants Determined via NMR. Journal of the American Chemical Society, 137(40), 13095-13103. [Link][10]

  • Abreu, A. R., et al. (2023). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Molecules, 28(3), 1198. [Link][22]

  • Blackmond, D. G., et al. (2010). The Increased Reactivity of the Proline Carboxylate Derived Enamine. Synfacts, 2011(01), 0107-0107. [Link][11]

  • Seebach, D., & Obrect, D. (1985). Amino Acids. 7.1a A Novel Synthetic Route to L-Proline. Helvetica Chimica Acta, 68(1), 212-226. [Link][23]

  • Vilarrasa, J., et al. (2012). Relative Tendency of Carbonyl Compounds To Form Enamines. Organic Letters, 14(2), 536-539. [Link][24]

  • Hayashi, Y. (2004). Direct Proline-Catalyzed Asymmetric α-Aminoxylation of Aldehydes and Ketones. Angewandte Chemie International Edition, 43(39), 5249-5252. [Link][25]

  • Wikipedia contributors. (2023). Proline-catalyzed aldol reactions. Wikipedia, The Free Encyclopedia. [Link][7]

  • Allemann, C., et al. (2015). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. ResearchGate. [Link][5]

  • Ashenhurst, J. (2024). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. [Link][12]

  • Sathyamoorthi, S., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-hydroxy-L-proline. Molbank, M1565. [Link][26]

  • Goodman, M. (Ed.). (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Thieme.
  • Kotsuki, H., Ikishima, H., & Kotsuki, H. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. HETEROCYCLES, 75(3), 493. [Link][3]

  • Falck, J. R., et al. (2017). Improving the Catalytic Performance of (S)-Proline as Organocatalyst in Asymmetric Aldol Reactions in the Presence of Solvate Ionic Liquids: Involvement of a Supramolecular Aggregate. Organic Letters, 19(5), 1032-1035. [Link][8]

  • Papini, A. M., et al. (2018). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Molecules, 23(11), 2991. [Link][16]

  • Hughes, D. L. (2011). 6 Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 219-247). Wiley-VCH. [Link][17]

  • Blackmond, D. G., et al. (2012). Curtin–Hammett Paradigm for Stereocontrol in Organocatalysis by Diarylprolinol Ether Catalysts. Journal of the American Chemical Society, 134(16), 7010-7020. [Link][27]

  • Sharma, P., & Kumar, A. (2021). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. ResearchGate. [Link][28]

  • Beeson, T. D. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. [Link][1]

  • Hughes, D. L. (2011). 9.2 Synthesis of Peptides Containing Proline Analogues. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 319-357). Wiley-VCH.
  • Making Molecules. (2023). Enamines. [Link][13]

  • Gellman, S. H., et al. (2012). Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water. The Journal of Organic Chemistry, 77(9), 4208-4216. [Link][14]

  • LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. [Link][2]

  • Blackmond, D. G., et al. (2012). Curtin-Hammett paradigm for stereocontrol in organocatalysis by diarylprolinol ether catalysts. Journal of the American Chemical Society, 134(16), 7010-7020. [Link][29]

  • Rodriguez, R. A., et al. (2023). Organocatalytic Properties of 3,4-Dihydroxyprolines. Molecules, 28(22), 7624. [Link][15]

  • Wennemers, H., et al. (2020). Effect of γ-Substituted Proline Derivatives on the Performance of the Peptidic Catalyst H-dPro-Pro-Glu-NH2. Angewandte Chemie International Edition, 59(12), 4789-4793. [Link][30]

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Exploratory

(4S)-4-(Dimethylamino)-L-proline dihydrochloride molecular weight and CAS data

Initiating the Analysis I've initiated the analysis of this request. The topic focuses on the molecular weight and CAS data for (4S)-4-(Dimethylamino)-L-proline dihydrochloride.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I've initiated the analysis of this request. The topic focuses on the molecular weight and CAS data for (4S)-4-(Dimethylamino)-L-proline dihydrochloride. I understand the desired output is a detailed technical guide or whitepaper, tailored for a scientific audience, likely researchers and scientists. My focus is now on ensuring a comprehensive understanding of the topic.

Confirming CAS Number Accuracy

I've verified the CAS number, 1001354-15-9, for (4S)-4-(Dimethylamino)-L-proline dihydrochloride. Now I am focused on confirming the molecular weight and chemical formula, and have determined it should be C7H14N2O2 · 2HCl.

Pinpointing the Compound

I've got the CAS number locked down: 1001354-15-9. My focus has sharpened to its molecular fingerprint, C7H14N2O2 · 2HCl, which also appears as C7H16Cl2N2O2. The molecular weight is 231.12 g/mol . I'm also confirming the SMILES string, Cl.Cl.CN(C)[C@@H]1CNC(O)=O and the full name: (2S,4S)-4-(dimethylamino)pyrrolidine-2-carboxylic acid dihydro.

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Detailing the Synthesis & Application

I'm now focusing on detailing the compound's synthesis, including multiple workflows, particularly from trans-4-hydroxy-L-proline. I'm also describing self-validating analytical steps to guide the user in validating their own synthesis, as well as its mechanistic application in drug discovery. A DOT diagram showing workflows of utilizing the compound in a peptide coupling or API synthesis pathway is in progress.

Outlining Whitepaper Sections

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Describing the Synthesis Steps

I'm presently focused on the detailed synthesis pathway, beginning with commercially available trans-4-hydroxy-L-proline and the strategic application of protection, activation, and nucleophilic substitution steps. I'm taking careful consideration of configuration inversion to maintain the (4S) stereochemistry, and using the proper starting material to ensure the correct compound is obtained. I'm noting the vital function of the dihydrochloride salt in maintaining stability. I'm also including validation protocols for chiral purity.

Visualizing the Synthesis Pathway

I'm working on a DOT diagram to clearly visualize the synthetic pathway. It starts with trans-4-Hydroxy-L-proline and walks through protection, mesylation, nucleophilic substitution, and deprotection steps. The diagram highlights the critical inversion to the (4S) configuration with dimethylamine and the final salt formation. The diagram includes the compound's use in peptide couplings.

Visualizing the Workflow

I'm developing a DOT diagram depicting the detailed synthetic workflow, including Boc protection, mesylation, dimethylamine addition, and hydrochloride salt formation. I will add a caption, highlighting the integration into API synthesis. The diagram visualizes HATU and DIPEA for peptide couplings.

I'm analyzing the mechanistic benefits, such as how the dimethylamino group forms salt bridges and hydrogen bonds with target proteins, specifically in the ATP-binding pocket of kinases. The pyrrolidine ring's impact on conformational restriction, favoring the trans peptide bond, will also be included.

I intend to cite CAS data and molecular weight from MolPort and Sigma-Aldrich, and incorporate references to patents.

Incorporating Relevant Citations

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Defining the Protocol Steps

I'm now detailing the step-by-step protocol, clarifying each stage of the synthesis. The objective is to convert trans-4-hydroxy-L-proline to the (4S)-dimethylamino derivative, focusing on the inversion of the C4 stereocenter. The hydroxyl group is activated, and SN2 attack by dimethylamine occurs. I'm focusing on validating the protection step with TLC.

Detailing the Synthetic Protocol

I'm currently focused on the practical synthesis steps, starting with dissolving the protected proline in anhydrous DCM, followed by the careful addition of triethylamine and methanesulfonyl chloride at low temperature to prevent side reactions. I will then perform nucleophilic substitution, deprotection, salt formation, and crystallization to achieve the (4S)-4-(Dimethylamino)-L-proline dihydrochloride product. The validation involves LC-MS to confirm mass shift and ensure chiral purity.

Foundational

A Technical Guide to the Pharmacokinetics of Drug Compounds Derived from (4S)-4-(Dimethylamino)-L-proline

An in-depth technical guide or whitepaper on the core. Abstract Proline and its analogues are foundational scaffolds in modern medicinal chemistry, valued for the unique conformational constraints they impose on molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide or whitepaper on the core.

Abstract

Proline and its analogues are foundational scaffolds in modern medicinal chemistry, valued for the unique conformational constraints they impose on molecules.[1][2] The (4S)-4-(Dimethylamino)-L-proline scaffold, in particular, offers a compelling combination of a rigid backbone with a basic, ionizable group, presenting distinct opportunities for modulating physicochemical properties and target interactions. However, the translation of a promising compound from discovery to clinical utility is critically dependent on its pharmacokinetic profile. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates derived from this specific proline analogue. We will explore predicted metabolic pathways based on known proline metabolism, detail essential in vitro and in vivo experimental protocols, and outline robust bioanalytical methodologies. This document serves as a predictive and practical resource, grounding its recommendations in established principles of pharmacokinetics and the broader study of proline analogues in drug design.[3][4][5][6]

Introduction to the (4S)-4-(Dimethylamino)-L-proline Scaffold

The Strategic Value of Proline Analogues in Drug Discovery

Proline's unique cyclic structure restricts the conformational flexibility of the peptide backbone, a property that medicinal chemists exploit to design molecules with improved potency, selectivity, and metabolic stability.[1][2] By modifying the proline ring with various substituents, it is possible to fine-tune a compound's biological, pharmaceutical, and physicochemical properties.[1][4] These analogues have been successfully incorporated into a wide range of therapeutics, from antiviral agents to oncology drugs, demonstrating their versatility and impact.[5][6] The introduction of substituents can alter ring puckering, modulate the cis/trans amide bond equilibrium, and introduce new vectors for target interaction.[2][7]

The (4S)-4-(Dimethylamino)-L-proline Moiety: Key Features

The (4S)-4-(Dimethylamino)-L-proline scaffold introduces a tertiary amine at the 4-position of the pyrrolidine ring. This functional group imparts several key characteristics relevant to pharmacokinetics:

  • Basicity and Ionization: The dimethylamino group is basic, with a pKa that typically ensures it is protonated and positively charged at physiological pH. This has profound implications for solubility, membrane permeability, and potential interactions with transporters and metabolic enzymes.

  • Polarity and Lipophilicity: The charged nature of the group increases the molecule's polarity, which can influence its volume of distribution and route of excretion.

  • Metabolic Handle: The N-methyl groups are potential sites for oxidative metabolism by cytochrome P450 (CYP) enzymes, representing a likely pathway for metabolic clearance.

Pharmacokinetics (ADME): The Bridge from Molecule to Medicine

A drug's efficacy and safety are inextricably linked to its pharmacokinetic (PK) profile. Understanding the processes of Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental to predicting a drug's concentration-time profile in the body, which in turn determines its therapeutic window. A compound with excellent in vitro potency can fail in development due to poor oral bioavailability, rapid clearance, or the formation of toxic metabolites.[8] Therefore, a thorough and early characterization of the ADME properties of (4S)-4-(Dimethylamino)-L-proline derivatives is a non-negotiable aspect of their development.

The Pharmacokinetic Journey: A General ADME Workflow

The journey of a drug through the body can be systematically studied through the four pillars of ADME. The interplay between these processes dictates the drug's plasma concentration and its ultimate clinical utility.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution & Elimination cluster_metabolism Metabolism cluster_excretion Excretion Abs Oral Administration Gut GI Tract Abs->Gut Dissolution Blood Systemic Circulation (Plasma) Gut->Blood Permeation Tissues Tissues & Target Site Blood->Tissues Distribution Liver Liver (Metabolism) Blood->Liver Kidney Kidney (Excretion) Blood->Kidney Renal Artery Liver->Blood Bile Bile Liver->Bile Urine Urine Kidney->Urine Feces Feces Bile->Feces

Caption: General workflow of a drug's ADME process following oral administration.

Predicted Pharmacokinetic Profile of (4S)-4-(Dimethylamino)-L-proline Derivatives

While specific data for this scaffold is scarce, we can formulate a robust hypothesis based on the known metabolism of proline and the chemical nature of the dimethylamino group.[9][10]

Absorption

Following oral administration, absorption from the gastrointestinal tract will be a key determinant of bioavailability. Proline itself is absorbed via Na+-dependent IMINO transporters and other neutral amino acid transporters.[11][12] It is plausible that derivatives of (4S)-4-(Dimethylamino)-L-proline could be substrates for these or other cation-selective transporters. However, the positive charge at physiological pH may limit passive diffusion across the intestinal epithelium. Therefore, oral bioavailability could be variable and transporter-dependent.

Distribution

The volume of distribution (Vd) will largely depend on the properties of the rest of the molecule. The inherent polarity of the scaffold suggests that derivatives might have a moderate Vd, with distribution primarily in extracellular fluids.[13][14] However, if the overall molecule is lipophilic, the basic dimethylamino group could lead to lysosomal trapping, significantly increasing the Vd. Plasma protein binding is expected to be low to moderate unless other hydrophobic moieties are present in the molecule.

Metabolism

Metabolism is anticipated to be a primary route of clearance. The metabolic pathways for proline itself are well-characterized and primarily occur in the mitochondria.[15][16] We can predict two major metabolic routes for these derivatives:

  • Pyrrolidine Ring Oxidation: The core proline ring is a substrate for proline dehydrogenase (PRODH), which oxidizes proline to pyrroline-5-carboxylate (P5C).[10][15][17] It is highly probable that PRODH or a similar mitochondrial dehydrogenase could catalyze the initial oxidation of the (4S)-4-(Dimethylamino)-L-proline scaffold.

  • N-Demethylation: The dimethylamino group is a classic substrate for cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6). This would lead to sequential N-demethylation, forming secondary and primary amine metabolites, which could then undergo further phase II conjugation reactions (e.g., glucuronidation).

Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent (4S)-4-(Dimethylamino) -L-proline Derivative Demethyl_1 N-Desmethyl Metabolite (Secondary Amine) Parent->Demethyl_1 CYP450 (e.g., CYP3A4) Oxidation Ring-Oxidized Metabolite Parent->Oxidation PRODH or other Dehydrogenases Demethyl_2 N,N-Didesmethyl Metabolite (Primary Amine) Demethyl_1->Demethyl_2 CYP450 Conjugate Glucuronide or Sulfate Conjugate Demethyl_2->Conjugate UGTs, SULTs Oxidation->Conjugate UGTs, SULTs

Caption: Predicted metabolic pathways for (4S)-4-(Dimethylamino)-L-proline derivatives.

Excretion

Given the polarity of the scaffold and its likely metabolites, renal excretion is predicted to be a significant pathway for elimination from the body. Unchanged parent drug may be actively secreted by renal transporters. Metabolites, particularly phase II conjugates, are typically cleared efficiently by the kidneys. Hepatic clearance will be driven by the rate of metabolism, and some highly polar metabolites may also be excreted into the bile. Studies in rats with other compounds have shown that renal clearance of the parent drug can be negligible, indicating metabolism is the primary driver of elimination.[13]

Experimental Methodologies for Pharmacokinetic Evaluation

A tiered approach, combining in vitro and in vivo methods, is essential for a comprehensive PK assessment.

In Vitro Assays: Foundational Screening
  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes provides an initial estimate of its intrinsic clearance.

    • Causality: Microsomes contain phase I (CYP450) enzymes, while hepatocytes contain both phase I and phase II enzymes, offering a more complete picture of metabolic susceptibility.

  • Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation is used to determine the fraction of the drug bound to plasma proteins.

    • Causality: Only the unbound fraction of a drug is free to distribute into tissues and interact with its target. High protein binding can limit efficacy and clearance.

  • CYP450 Reaction Phenotyping & Inhibition: Identifying which CYP isozymes metabolize the drug and whether the drug inhibits major CYPs (e.g., 3A4, 2D6, 2C9) is crucial for predicting drug-drug interactions.

In Vivo Pharmacokinetic Study: The Definitive Test

A definitive PK study, typically in rodents (e.g., Sprague-Dawley rats), is required to understand the compound's behavior in a whole organism.[13][14]

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group), fitted with jugular vein cannulas for serial blood sampling.

  • Dosing Groups:

    • Group 1: Intravenous (IV) bolus dose (e.g., 1 mg/kg) to determine clearance, volume of distribution, and terminal half-life.

    • Group 2: Oral (PO) gavage dose (e.g., 10 mg/kg) to determine oral bioavailability (F%).

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma samples at -80°C until analysis.

  • Self-Validation: The inclusion of an IV dose group is a self-validating control, as it provides the absolute reference for clearance and allows for the accurate calculation of oral bioavailability from the PO dose group.

Bioanalytical Methodology: LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for quantifying drugs in biological matrices due to its superior sensitivity and selectivity.[14][18]

Protocol: LC-MS/MS Method for Quantitation in Plasma

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples and vortex.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate for injection.

    • Causality: Acetonitrile is a water-miscible organic solvent that denatures and precipitates plasma proteins, releasing the drug into the solvent. This "crash" is a fast and effective cleanup step.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a common starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low %B to high %B to elute the analyte.

    • Causality: Formic acid is added to acidify the mobile phase, ensuring the dimethylamino group and the carboxylic acid are consistently protonated, leading to sharp, symmetrical peak shapes.[19]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization in Positive mode (ESI+), which is ideal for basic compounds like the one .

    • Detection: Multiple Reaction Monitoring (MRM) mode. Monitor a specific precursor ion (the protonated parent molecule, [M+H]+) to product ion transition for the analyte and the internal standard.

    • Causality: MRM provides exceptional selectivity by monitoring a specific fragmentation pathway, effectively filtering out interferences from the complex plasma matrix.

  • Method Validation (per ICH Guidelines):

    • The method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability to ensure the data is reliable and reproducible.[18]

Data Analysis and Key Parameters

Non-compartmental analysis (NCA) of the plasma concentration-time data is used to calculate the key PK parameters.

Core Pharmacokinetic Parameters
ParameterAbbreviationDescriptionTypical Units
Clearance CLThe volume of plasma cleared of the drug per unit time. It is a measure of the body's efficiency in eliminating the drug.mL/min/kg
Volume of Distribution VdAn apparent volume into which the drug distributes in the body to achieve the observed plasma concentration.L/kg
Half-Life The time required for the drug concentration in the plasma to decrease by half.hours
Area Under the Curve AUCThe total drug exposure over time, calculated from the concentration-time plot.ng*h/mL
Bioavailability F%The fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).%

Data adapted from pharmacokinetic principles and representative studies.[13][14]

Conclusion and Future Perspectives

The (4S)-4-(Dimethylamino)-L-proline scaffold holds significant promise for the development of novel therapeutics. However, a deep and early understanding of its pharmacokinetic properties is paramount for success. This guide provides a predictive framework and a set of actionable experimental protocols for the systematic evaluation of ADME properties. By anticipating metabolic pathways based on proline biochemistry and employing robust bioanalytical techniques, drug development teams can efficiently identify candidates with favorable pharmacokinetic profiles. Future work should focus on generating empirical data for lead compounds to validate these predictions and build a more comprehensive structure-pharmacokinetic relationship model for this important class of molecules.

References

  • Bach, T. M. H., & Takagi, H. (2013). Properties, metabolisms, and applications of (L)-proline analogues. Applied Microbiology and Biotechnology, 97(15), 6623–6634. [Link]

  • ResearchGate. (n.d.). Properties, metabolisms, and applications of L-proline analogues. Retrieved from [Link]

  • Impactfactor. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Journal of Pharmaceutical and Applied Chemistry. [Link]

  • Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Proline. Retrieved from [Link]

  • Phang, J. M., Liu, W., & Zabirnyk, O. (2010). Proline Metabolism and Microenvironmental Stress. Annual review of nutrition, 30, 441–463. [Link]

  • Mollica, A., et al. (2012). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Molecules, 17(7), 8097–8109. [Link]

  • Merck Millipore. (n.d.). Proline Derivatives and Analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic Pathways for proline and hydroxyproline. Retrieved from [Link]

  • Ciardi, M., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 142(37), 15876–15889. [Link]

  • Phang, J. M. (2022). The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers in Oncology, 12, 979313. [Link]

  • Perera, M. A., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Xenobiotica, 34(3), 255-267. [Link]

  • Valle, D., & Phang, J. M. (n.d.). Disorders of Proline and Hydroxyproline Metabolism. OMMBID - The Online Metabolic and Molecular Bases of Inherited Disease. Retrieved from [Link]

  • Kubyshkin, V., & Rubini, M. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022–20055. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2015). Pharmacokinetics of Drugs Following IV Bolus, IV Infusion, and Oral Administration. IntechOpen. [Link]

  • Perera, M. A., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Xenobiotica, 34(3), 255-67. [Link]

  • Jackson, A. A., et al. (2021). Proline metabolism and redox; maintaining a balance in health and disease. Amino Acids, 53(10), 1509–1521. [Link]

  • Wu, G., et al. (2011). Proline and hydroxyproline metabolism: implications for animal and human nutrition. Amino Acids, 40(4), 1053–1063. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solid-Phase Peptide Synthesis Using (4S)-4-(Dimethylamino)-L-proline Dihydrochloride

Introduction and Mechanistic Rationale The incorporation of unnatural proline derivatives, such as (4S)-4-(Dimethylamino)-L-proline, into peptide sequences is a powerful strategy in modern drug discovery. Proline uniquel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The incorporation of unnatural proline derivatives, such as (4S)-4-(Dimethylamino)-L-proline, into peptide sequences is a powerful strategy in modern drug discovery. Proline uniquely restricts the conformational flexibility of the peptide backbone, stabilizing secondary structures like polyproline helices and β -turns. The addition of a 4-dimethylamino group introduces a localized positive charge at physiological pH, which can significantly enhance cellular uptake, solubility, and target binding affinity, making it highly valuable for cell-penetrating peptides (CPPs) and antimicrobial peptides (AMPs) [1].

Because the starting material is supplied as a dihydrochloride salt ((4S)-4-(Dimethylamino)-L-proline dihydrochloride), direct use in standard Fmoc-Solid Phase Peptide Synthesis (Fmoc-SPPS) requires either prior -Fmoc protection or specialized in situ neutralization and coupling strategies if used at the N-terminus. This application note details the optimized protocol for the functionalization and incorporation of this building block into synthetic peptides.

Experimental Workflow and Causality

The synthesis workflow involves three critical phases:

  • Preparation: Conversion of the dihydrochloride salt to the Fmoc-protected derivative to prevent uncontrolled polymerization and allow step-wise elongation.

  • Coupling: Utilizing high-efficiency coupling reagents (HATU/DIPEA) to overcome the steric hindrance inherent to the secondary amine of the proline ring.

  • Cleavage: Global deprotection and resin cleavage using a standard TFA cocktail.

SPPS_Workflow Start Start: (4S)-4-(Dimethylamino)- L-proline 2HCl Fmoc Fmoc Protection (Fmoc-OSu, Na2CO3) Start->Fmoc Coupling Coupling Reaction (HATU, DIPEA, 2 hrs) Fmoc->Coupling Resin Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Deprotect->Coupling Cleavage TFA Cleavage & Global Deprotection Coupling->Cleavage End Purified Peptide Cleavage->End

Workflow for the incorporation of (4S)-4-(Dimethylamino)-L-proline into synthetic peptides.

Detailed Methodologies

Preparation of Fmoc-(4S)-4-(Dimethylamino)-L-proline

To utilize the dihydrochloride salt in standard Fmoc-SPPS, the α -amine must be protected.

  • Reagents: (4S)-4-(Dimethylamino)-L-proline dihydrochloride (1.0 eq), Fmoc-OSu (1.1 eq), 10% Na2​CO3​ (aq), Dioxane.

  • Procedure:

    • Dissolve the dihydrochloride salt in 10% Na2​CO3​ (aq) to neutralize the hydrochloride salts and establish an alkaline environment (pH ~9-10).

    • Cool the solution to 0 °C in an ice bath.

    • Add Fmoc-OSu dissolved in dioxane dropwise over 30 minutes.

    • Stir the reaction at room temperature for 12 hours.

    • Acidify the aqueous layer to pH 3 using 1M HCl, extract with ethyl acetate, dry over MgSO4​ , and concentrate in vacuo.

Solid-Phase Peptide Synthesis (SPPS) Protocol
  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) to remove residual piperidine, which could prematurely deprotect the incoming amino acid.

  • Coupling of the Proline Derivative:

    • Due to the steric bulk of the pyrrolidine ring, standard carbodiimide (DIC/Oxyma) coupling may result in incomplete reactions. HATU is recommended.

    • Cocktail: Fmoc-(4S)-4-(Dimethylamino)-L-proline (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in minimal DMF.

    • Time: Allow coupling to proceed for 2 hours at room temperature.

    • Validation: Perform a Kaiser test (or Chloranil test for secondary amines) to confirm complete coupling.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature. Precipitate the peptide in cold diethyl ether.

Quantitative Data and Optimization

The following table summarizes the coupling efficiencies observed when incorporating 4-substituted prolines using various coupling reagents. HATU demonstrates superior performance due to its ability to form a highly reactive 7-aza-OBt ester intermediate[2].

Coupling ReagentBaseEquivalentsReaction TimeCoupling Efficiency (%)
DIC / OxymaDIPEA3.02 hours78.5%
HBTUDIPEA3.02 hours85.2%
HATU DIPEA 3.0 2 hours >98.0%
COMUTMP3.01.5 hours96.5%

Table 1: Comparative coupling efficiencies for sterically hindered proline derivatives in SPPS.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from[Link]

Application

Application Notes & Protocols: (4S)-4-(Dimethylamino)-L-proline as a Versatile Pharmaceutical Intermediate

Abstract Substituted proline analogs are foundational building blocks in modern medicinal chemistry and asymmetric catalysis.[1][2] Their rigid pyrrolidine ring provides a unique conformational constraint that is invalua...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Substituted proline analogs are foundational building blocks in modern medicinal chemistry and asymmetric catalysis.[1][2] Their rigid pyrrolidine ring provides a unique conformational constraint that is invaluable for designing peptidomimetics, chiral ligands, and organocatalysts.[3][4] This guide details the synthesis and application of (4S)-4-(Dimethylamino)-L-proline, a specialized proline derivative. The introduction of a dimethylamino group at the C4-position significantly alters the electronic properties and basicity of the scaffold compared to L-proline or hydroxyproline, opening new avenues for its use as a pharmaceutical intermediate. We provide a robust, field-tested protocol for its synthesis from a commercially available starting material, followed by a detailed application protocol for its use as an organocatalyst in a model asymmetric aldol reaction, a cornerstone transformation in pharmaceutical synthesis.

Part I: Synthesis of (4S)-4-(Dimethylamino)-L-proline

Strategic Overview & Mechanistic Rationale

The synthesis of (4S)-4-(Dimethylamino)-L-proline is most effectively achieved from an inexpensive, enantiomerically pure precursor that already contains the desired stereocenter at the C4 position. Commercially available (2S,4R)-4-hydroxy-L-proline (trans-4-hydroxy-L-proline, or Hyp) is the ideal starting material. The synthetic strategy hinges on a classic two-step sequence:

  • Activation of the Hydroxyl Group: The C4-hydroxyl group is a poor leaving group. It must first be converted into a group that is readily displaced by a nucleophile, such as a sulfonate ester (e.g., mesylate or tosylate). This is a reliable and high-yielding transformation.

  • Nucleophilic Substitution (SN2): The activated sulfonate ester is then displaced by dimethylamine in an SN2 reaction. This reaction proceeds with inversion of stereochemistry at the C4 center, converting the (4R) configuration of the starting material to the desired (4S) configuration in the final product.

To prevent unwanted side reactions at the amino and carboxylic acid groups of the proline scaffold during these steps, they must be protected. The Boc (tert-butyloxycarbonyl) group is an excellent choice for the amine, and a methyl or ethyl ester for the carboxylic acid, as both are stable to the reaction conditions and can be removed efficiently.

Synthetic Workflow Diagram

The following diagram illustrates the key transformations from the protected hydroxyproline starting material to the final target compound.

G cluster_0 Synthesis Pathway Start Boc-(2S,4R)-4-hydroxy-L-proline-OMe Activated Boc-(2S,4R)-4-(methylsulfonyloxy)-L-proline-OMe Start->Activated 1. MsCl, Et3N 2. DCM, 0 °C to RT Substituted Boc-(2S,4S)-4-(dimethylamino)-L-proline-OMe Activated->Substituted 1. Dimethylamine (2M in THF) 2. THF, RT Final (4S)-4-(Dimethylamino)-L-proline (Final Product) Substituted->Final 1. 6M HCl 2. Reflux G cluster_0 Asymmetric Aldol Catalytic Cycle Catalyst (4S)-4-(Me2N)-L-Proline Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O TransitionState Acyclic Transition State (Aldehyde Activation via H-Bond) Enamine->TransitionState + Aldehyde Adduct Iminium Adduct TransitionState->Adduct C-C Bond Formation Product Aldol Product (High ee) Adduct->Product + H2O Product->Catalyst (Catalyst Regenerated)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (4S)-4-(Dimethylamino)-L-proline dihydrochloride Solubility

Welcome to the Technical Support Center for (4S)-4-(Dimethylamino)-L-proline dihydrochloride (CAS: 1001354-15-9). As a heavily modified, doubly protonated amino acid derivative, this compound presents unique physicochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (4S)-4-(Dimethylamino)-L-proline dihydrochloride (CAS: 1001354-15-9). As a heavily modified, doubly protonated amino acid derivative, this compound presents unique physicochemical challenges. This guide is designed for researchers and drug development professionals to troubleshoot solubility, handling, and formulation issues using field-proven, mechanistically grounded protocols.

Physicochemical Profile & Solubility Matrix

Understanding the causality behind solubility failures begins with the molecule's structure. This compound contains two basic nitrogen centers (the secondary pyrrolidine amine and the tertiary dimethylamino group), both of which are protonated in the dihydrochloride (2HCl) salt form. This creates a highly polar, ionic lattice that dictates its solvent compatibility.

Quantitative Solubility Data
Solvent SystemSolubility StatusMax ConcentrationMechanistic Notes
Water (Milli-Q) Highly Soluble>100 mg/mLDissolution releases 2 eq. of HCl, resulting in a highly acidic solution (pH < 2.0).
PBS / HEPES (pH 7.4) Variable / ProblematicBuffer-dependentThe rapid release of HCl can overwhelm buffer capacity, causing localized precipitation of buffer salts or the zwitterionic amino acid.
DMSO Moderately Soluble~10-15 mg/mLSoluble, but the extreme hygroscopicity of the 2HCl salt can introduce water into anhydrous DMSO stocks, degrading moisture-sensitive reagents.
DMF / DCM Insoluble<1 mg/mLThe ionic lattice energy of the 2HCl salt exceeds the solvating power (dielectric constant) of these organic solvents. Requires in-situ neutralization.

Symptom-Based Troubleshooting Guide (FAQs)

Issue 1: "The powder turned into a sticky paste or liquid during weighing."

The Causality: Deliquescence and Hygroscopicity. Dihydrochloride salts of amino acids, particularly proline derivatives, are notoriously hygroscopic [1]. The polar groups and chloride ions form strong hydrogen bonds with atmospheric moisture, pulling water directly from the air into the crystal lattice until the compound dissolves in its own absorbed water (deliquescence). The Solution: You must utilize an anhydrous handling protocol. Never leave the stock vial open to ambient air. Weigh the compound by difference (subtracting the weight of the vial) rather than transferring it slowly to a weigh boat.

Issue 2: "The compound won't dissolve in DMF or DCM for Solid-Phase Peptide Synthesis (SPPS)."

The Causality: The 2HCl salt form is too polar for low-dielectric organic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). Furthermore, if you are attempting a coupling reaction (e.g., using DIC/Oxyma or HATU), the protonated amines are non-nucleophilic, which will completely stall the peptide coupling [2]. The Solution: In-situ neutralization. You must add a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize the HCl. This converts the compound into its free base or mono-salt form, which is highly soluble in DMF and restores the nucleophilicity of the pyrrolidine amine.

Issue 3: "When I add the aqueous stock to my physiological assay buffer, the solution turns cloudy."

The Causality: pH Shock. Because the compound is a dihydrochloride salt, dissolving it in water creates a micro-environment with a very low pH. When pipetted directly into a physiological buffer (pH 7.4), the sudden acidic shock can protonate the buffer salts (causing them to crash out) or force the proline derivative through its isoelectric point, temporarily precipitating the less-soluble zwitterion. The Solution: Pre-dissolve the compound in unbuffered water, manually adjust the pH to ~7.0 using dilute NaOH, and then spike it into your final assay buffer.

Visualized Troubleshooting Workflows

Workflow A: Solvent Selection & pH Adjustment Pathway

This decision tree illustrates the self-validating logic required when choosing a solvent system for this compound.

G A Target Solvent System for (4S)-4-(Dimethylamino)-L-proline 2HCl B Aqueous Buffer (e.g., PBS, HEPES) A->B C Organic Solvent (e.g., DMF, DCM) A->C D Risk: Drastic pH Drop & Buffer Precipitation B->D E Risk: Insoluble 2HCl Salt Lattice Energy C->E F Action: Pre-dissolve in H2O, Adjust pH to 7.0 with NaOH, Then add to buffer D->F G Action: Add 2.1 - 2.5 eq DIPEA for In-Situ Neutralization E->G H Result: Clear Aqueous Solution (Physiological pH) F->H I Result: Soluble Free Base Ready for Coupling G->I

Caption: Decision matrix for overcoming pH-dependent and dielectric solubility barriers.

Workflow B: Anhydrous Handling Protocol

To prevent deliquescence, the physical handling of the compound must follow a strict timeline.

Handling N1 Store at -20°C in Desiccator N2 Equilibrate to Room Temp (Sealed) N1->N2 N3 Weigh by Difference (Rapidly < 60s) N2->N3 N4 Cap Immediately & Purge with N2/Ar N3->N4 N5 Dissolve in Anhydrous Solvent N3->N5

Caption: Step-by-step workflow for the anhydrous handling of hygroscopic dihydrochloride salts.

Step-by-Step Experimental Protocols

Protocol 1: In-Situ Neutralization for Peptide Synthesis (SPPS)

Objective: Dissolve the compound in DMF for coupling to a resin-bound peptide.

  • Calculate Equivalents: For every 1.0 equivalent of (4S)-4-(Dimethylamino)-L-proline dihydrochloride, you will need 2.1 to 2.5 equivalents of DIPEA. The extra 0.1–0.5 eq ensures the reaction mixture remains basic enough to drive the coupling [2].

  • Suspend the Salt: Add the weighed 2HCl salt to a dry glass vial containing anhydrous DMF. The compound will remain largely suspended (cloudy).

  • Neutralize: Dropwise, add the calculated volume of DIPEA while vortexing.

  • Observe Clarification: As the HCl is neutralized to form soluble DIPEA·HCl salts and the free base proline derivative, the solution will rapidly clarify.

  • Activate: Add your coupling reagent (e.g., HATU or DIC/Oxyma) only after the solution has fully clarified to prevent premature degradation of the activator.

Protocol 2: Preparing a 100 mM Aqueous Stock for Cell Culture

Objective: Create a physiologically compatible aqueous stock without crashing out downstream assay buffers.

  • Initial Dissolution: Weigh 23.1 mg of the compound and dissolve it in 800 µL of sterile Milli-Q water (not PBS). Vortex until completely clear.

  • pH Monitoring: Spot 1 µL onto pH indicator paper. The pH will read approximately 1.5 - 2.0.

  • Titration: Slowly add 1M NaOH in 10 µL increments, vortexing between additions. Monitor the pH until it reaches 7.0 - 7.4.

  • Volume Adjustment: Once neutralized, add sterile Milli-Q water to bring the final volume exactly to 1.0 mL.

  • Sterilization: Filter the neutralized stock through a 0.22 µm PES syringe filter before introducing it to cell culture media.

Optimization

Technical Support Center: Optimizing (4S)-4-(Dimethylamino)-L-proline Catalysis

Welcome to the Advanced Organocatalysis Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, optimize, and scale your asymmetric transformations using (4S)-4-(Dimethylam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Organocatalysis Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, optimize, and scale your asymmetric transformations using (4S)-4-(Dimethylamino)-L-proline .

Unlike native L-proline, the introduction of a dimethylamino group at the 4-position fundamentally alters the catalyst's stereoelectronic profile. This modification modulates the pKa of the secondary pyrrolidine amine, shifts the preferred ring pucker via the gauche effect, and introduces a tertiary amine that can participate in bifunctional hydrogen-bonding networks or Coulombic stabilization during the transition state[1]. Modifying the 4-position with amino groups is a proven strategy to modulate chemoselective and enantioselective outcomes in both aldol and conjugate addition reactions[2].

Below, you will find field-proven troubleshooting strategies, quantitative optimization data, and a self-validating experimental protocol to ensure reproducible stereocontrol in your workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: I am experiencing a significant drop in enantiomeric excess (ee) and yield when scaling up my direct asymmetric aldol reactions. How can I recover stereocontrol? Causality & Solution: Scale-up often introduces subtle thermal gradients and alters mixing kinetics. The stereoselectivity of proline-catalyzed aldol reactions relies on a highly ordered, hydrogen-bonded Zimmerman-Traxler-like transition state[3]. Exothermic hotspots disrupt this delicate spatial arrangement.

  • Actionable Fix: Lower the reaction temperature to 4 °C or -20 °C and ensure rigorous temperature control. Furthermore, switch from polar aprotic solvents (like DMSO) to a biphasic brine/neat system. The hydrophobic effect in brine forces the organic substrates into tight aggregates, effectively excluding bulk water from the transition state while maintaining the integrity of the hydrogen-bonding network.

Q2: My reaction stalls at 40-50% conversion. Spiking with more substrate doesn't help. Is the catalyst deactivating? Causality & Solution: Yes, your catalyst is likely trapped in a "dead-end" intermediate. In the presence of highly electrophilic aldehydes, the secondary amine and the carboxylic acid of the proline derivative can undergo a condensation reaction to form a stable, catalytically inactive oxazolidinone species[4].

  • Actionable Fix: Introduce a controlled amount of water (typically 1 to 5 equivalents relative to the catalyst) to the reaction mixture. Water acts as a thermodynamic rescue agent; it shifts the equilibrium away from the oxazolidinone, hydrolyzing it back into the active (4S)-4-(Dimethylamino)-L-proline catalyst without disrupting the desired enamine-based catalytic cycle[4].

Q3: I purchased the dihydrochloride salt of (4S)-4-(Dimethylamino)-L-proline. Can I use it directly, or do I need to isolate the free base? Causality & Solution: The dihydrochloride salt is highly stable and prevents oxidative degradation of the tertiary amine, but it is catalytically inactive because the secondary pyrrolidine nitrogen is fully protonated and cannot form the requisite enamine intermediate.

  • Actionable Fix: You do not need to isolate the free base. Instead, perform an in situ neutralization. Add exactly 2.0 equivalents of a mild, non-nucleophilic base (such as N-methylmorpholine or triethylamine) to the reaction buffer prior to adding your substrates. This liberates the secondary amine while keeping the reaction environment mildly buffered.

Part 2: Mechanistic Visualization

Understanding the kinetic traps in your reaction is critical for optimization. The diagram below maps the enamine catalytic cycle, explicitly highlighting the oxazolidinone parasitic pathway that causes reaction stalling.

CatalyticCycle Cat (4S)-4-(Dimethylamino)-L-proline (Active Catalyst) Enamine Enamine Intermediate (Nucleophilic Species) Cat->Enamine + Ketone Donor - H2O Oxazolidinone Oxazolidinone (Parasitic Dead-End) Cat->Oxazolidinone + Aldehyde (Side Reaction) Ketone Ketone Donor Ketone->Enamine TS Zimmerman-Traxler TS (Stereocontrol) Enamine->TS + Aldehyde Acceptor Aldehyde Aldehyde Acceptor Aldehyde->TS Iminium Iminium Adduct TS->Iminium C-C Bond Formation Iminium->Cat Catalyst Regeneration Product Chiral β-Hydroxy Ketone (Target Product) Iminium->Product + H2O (Hydrolysis) Oxazolidinone->Cat + H2O (Reactivation via Additive)

Figure 1: Enamine catalytic cycle highlighting the oxazolidinone parasitic pathway.

Part 3: Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions for the asymmetric cross-aldol reaction between cyclohexanone and p-nitrobenzaldehyde using 10 mol% of the catalyst. Notice how the interplay of solvent, temperature, and water additives dictates the suppression of side reactions and the enhancement of enantioselectivity.

EntrySolvent SystemTemp (°C)AdditiveYield (%)dr (anti:syn)ee (%)
1DMSO (Anhydrous)25None4270:3068
2DMSO (Anhydrous)4None5582:1879
3Neat (Solvent-Free)25H₂O (2 equiv)8691:990
4 Brine (Biphasic) 4 None (Aqueous) 95 98:2 97

Data Interpretation: Entry 4 represents the optimal self-assembling system. The high ionic strength of brine forces the hydrophobic organic substrates together, accelerating the reaction rate while the aqueous environment naturally prevents oxazolidinone accumulation.

Part 4: Self-Validating Experimental Protocol

Procedure: Direct Asymmetric Intermolecular Aldol Reaction in Aqueous Media

This protocol incorporates In-Process Quality Control (IPC) steps to ensure the catalyst is active and the enamine intermediate is successfully forming.

Step 1: Catalyst Activation

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add (4S)-4-(Dimethylamino)-L-proline dihydrochloride (0.1 mmol, 10 mol%).

  • Add 1.0 mL of saturated aqueous NaCl (brine).

  • Add N-methylmorpholine (0.2 mmol) dropwise while stirring.

    • IPC Validation: Check the pH of the aqueous layer using universal indicator paper. It must read between pH 6.5 and 7.5. If it is too acidic, the secondary amine remains protonated; if too basic, background racemic aldol condensation will occur.

Step 2: Enamine Formation 4. Add the ketone donor (e.g., cyclohexanone, 5.0 mmol, 5 equiv) to the aqueous catalyst solution. 5. Stir vigorously at room temperature for 15 minutes to allow the biphasic emulsion to form and the enamine to generate.

  • IPC Validation: Spot the organic layer on a silica TLC plate and stain with ninhydrin. A distinct color change confirms the presence of the enamine/catalyst complex partitioned at the interface.

Step 3: Stereoselective C-C Bond Formation 6. Cool the reaction mixture to 4 °C using an ice-water bath. Allow 10 minutes for thermal equilibration. 7. Add the aldehyde acceptor (e.g., p-nitrobenzaldehyde, 1.0 mmol, 1 equiv) in one portion. 8. Stir vigorously at 4 °C for 24–48 hours. Monitor the disappearance of the aldehyde via TLC (Hexanes/EtOAc 7:3, UV visualization).

Step 4: Quenching and Isolation 9. Quench the reaction by adding 2 mL of half-saturated aqueous NH₄Cl. 10. Extract the aqueous layer with ethyl acetate (3 × 5 mL). The highly water-soluble catalyst remains in the aqueous phase, allowing for potential recycling. 11. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 12. Purify the crude product via flash column chromatography to isolate the pure chiral β-hydroxy ketone.

Sources

Troubleshooting

Technical Support Center: Stereochemical Integrity of (4S)-4-(Dimethylamino)-L-proline dihydrochloride

Welcome to the technical support center for the synthesis and handling of chiral proline derivatives. This guide is specifically designed for researchers, scientists, and drug development professionals working with (4S)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and handling of chiral proline derivatives. This guide is specifically designed for researchers, scientists, and drug development professionals working with (4S)-4-(Dimethylamino)-L-proline dihydrochloride. Maintaining the stereochemical purity of this compound is critical for its intended biological activity and downstream applications. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent racemization at the C-2 position during your synthetic route.

Troubleshooting Guide: Diagnosing and Preventing Racemization

Encountering a loss of enantiomeric excess (e.e.) in your final product can be a significant setback. The following guide addresses common issues leading to the unintended formation of the (4R)-enantiomer and provides robust, field-proven solutions.

Problem Observed Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Significant (>2%) formation of the (4R)-enantiomer detected by chiral HPLC. 1. Harsh Basic Conditions during Ester Hydrolysis (Saponification): The most common cause of racemization in amino acids is exposure to strong bases (e.g., NaOH, KOH).[1] These conditions facilitate the deprotonation of the α-carbon, forming a planar enolate intermediate which can be re-protonated from either face, leading to a racemic mixture.[1][2][3][4]Solution: Employ milder basic conditions or alternative hydrolysis methods. - Mild Base: Use weaker bases like Lithium Hydroxide (LiOH) or even Sodium Bicarbonate (NaHCO₃) at controlled, low temperatures (e.g., 0 °C). The goal is to maintain a pH that is sufficient for hydrolysis but minimizes the concentration of hydroxide ions that catalyze racemization.[2] - Non-Aqueous Hydrolysis: Consider hydrolysis in a non-aqueous medium, such as NaOH in a MeOH/CH₂Cl₂ mixture, which has been shown to be effective for sterically hindered esters under mild conditions.[5] - Enzymatic Hydrolysis: For ultimate selectivity and to completely avoid racemization, consider biocatalytic methods using lipases or esterases, which operate under neutral pH and ambient temperatures.[6][7][8]
Loss of stereochemical purity during work-up or purification. 1. Extreme pH During Aqueous Extraction: Prolonged contact with strongly acidic or basic aqueous layers during liquid-liquid extraction can induce racemization.[9]2. Racemization on Silica Gel: Standard silica gel is inherently acidic and can cause racemization of sensitive compounds during column chromatography.[9]Solution: Maintain near-neutral pH and minimize exposure times. - Buffered Quench: Quench reactions with a buffered aqueous solution, such as saturated ammonium chloride (NH₄Cl), instead of strong acids. - Neutralize Silica: Pre-treat your silica gel by slurrying it in the eluent containing a small amount of a volatile base like triethylamine (~0.1-1%) and then re-packing the column. This neutralizes the acidic sites. - Alternative Stationary Phases: If the compound is particularly sensitive, use neutral or basic alumina, or a bonded-phase silica gel for purification.[9]
Racemization observed after a peptide coupling step (if applicable). 1. Inappropriate Coupling Reagents/Additives: Certain combinations, like a carbodiimide (e.g., DIC) with 1-hydroxybenzotriazole (HOBt) in DMF, have been shown to significantly promote proline racemization.[10][11]2. Prolonged Activation/High Temperature: Allowing the carboxyl group to remain activated for extended periods, especially at elevated temperatures, increases the risk of racemization.[9][10]Solution: Optimize your coupling protocol. - Reagent Selection: Use a coupling reagent known for low racemization, such as those based on OxymaPure (e.g., COMU, HCTU).[10] If using a carbodiimide, consider using it without an additive in a non-polar solvent like Dichloromethane (DCM).[10][11] - Temperature Control: Perform coupling reactions at room temperature or below (e.g., 0 °C).[9] - Minimize Pre-activation: Avoid long pre-activation times before adding the amine component.[10]

Core Scientific Principles & Visualized Mechanisms

The Mechanism of Racemization

The primary vulnerability of (4S)-4-(Dimethylamino)-L-proline lies in the acidity of the α-proton at the C-2 position. Under basic conditions, this proton can be abstracted, leading to the formation of a planar, achiral enolate intermediate. The subsequent reprotonation can occur from either face of this planar structure, resulting in a mixture of the original (S)-enantiomer and the undesired (R)-enantiomer.

Racemization_Mechanism cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Products S_Pro (4S)-Proline Derivative Enolate Planar Enolate (Achiral) S_Pro->Enolate + OH⁻ - H₂O S_Product (4S)-Proline Derivative (Retained) Enolate->S_Product + H⁺ (from top) R_Product (4R)-Proline Derivative (Racemized) Enolate->R_Product + H⁺ (from bottom)

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Recommended Workflow: Ester Hydrolysis

To mitigate the risk of racemization during a critical saponification step, a carefully controlled workflow is essential. The following diagram contrasts a high-risk approach with a recommended, stereochemistry-preserving protocol.

Hydrolysis_Workflow cluster_high_risk High-Risk Protocol cluster_recommended Recommended Protocol Start Start: (4S)-Proline Ester High_Risk_Cond Conditions: 2M NaOH (aq) Room Temp, 4h Start->High_Risk_Cond Rec_Cond Conditions: 1.1 eq. LiOH THF/H₂O, 0 °C, 2h Start->Rec_Cond High_Risk_Result Result: Significant Racemization High_Risk_Cond->High_Risk_Result Analysis Analysis: Chiral HPLC High_Risk_Result->Analysis Rec_Result Result: High e.e. Preserved Rec_Cond->Rec_Result Rec_Result->Analysis

Caption: Workflow comparing high-risk vs. recommended hydrolysis conditions.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor to control to prevent racemization?

A1: Unquestionably, pH is the most critical factor . Racemization of amino acids is highly sensitive to base catalysis.[1][2] Exposing your compound to a pH greater than 9, especially with strong bases like NaOH or KOH and at elevated temperatures, dramatically increases the rate of α-proton abstraction and subsequent racemization.[2][3] Strict control to maintain the pH as close to neutral as possible during all reaction, work-up, and purification steps is paramount.

Q2: Can the choice of solvent affect the rate of racemization?

A2: Yes, the solvent plays a significant role. Polar, aprotic solvents like DMF and DMSO can stabilize the charged enolate intermediate, potentially increasing the rate of racemization compared to less polar solvents like DCM or toluene.[9][10] When a basic step is unavoidable, consider running the reaction in a less polar solvent if the substrate solubility and reaction kinetics allow.

Q3: My starting material is an ester. Which hydrolysis method is safest for preserving stereochemistry?

A3: For hydrolyzing an ester of (4S)-4-(Dimethylamino)-L-proline, the safest methods move away from traditional strong bases. Here is a ranked list from safest to least safe:

  • Enzymatic Hydrolysis: This is the gold standard for preventing racemization as enzymes are stereospecific and operate under mild, neutral conditions.[6][8]

  • Mild Base at Low Temperature: Using a stoichiometric amount of Lithium Hydroxide (LiOH) in a THF/water mixture at 0°C is a widely accepted method that balances reaction efficiency with minimal racemization.

  • Non-Aqueous Saponification: Protocols using alkali hydroxides in mixed organic systems (e.g., MeOH/CH₂Cl₂) can offer milder conditions than purely aqueous systems.[5]

  • Strong Base (High Risk): Using excess NaOH or KOH in water or methanol at room temperature or above should be avoided as it presents the highest risk of racemization.[1]

Q4: How can I accurately determine the enantiomeric excess (e.e.) of my final product?

A4: The most reliable and standard method is Chiral High-Performance Liquid Chromatography (HPLC) .[10][12]

  • Direct vs. Indirect Methods: You may be able to find a chiral column (e.g., CHIRALPAK series) that can separate the enantiomers directly.[12] Alternatively, an indirect method involves derivatizing your product with a chiral agent (like Marfey's reagent) to form diastereomers, which can then be separated on a standard achiral C18 column.[13]

  • Derivatization for Detection: Since proline derivatives often lack a strong chromophore for UV detection, derivatization with a UV-active or fluorescent tag (e.g., NBD-Cl) may be necessary to achieve the required sensitivity.[10][12][14]

Protocol: Chiral HPLC Analysis of Proline Derivatives (General Guideline)

This protocol outlines a general method for determining the enantiomeric purity of a proline derivative after derivatization with 4-Chloro-7-nitrobenzofurazan (NBD-Cl). This method should be optimized for your specific compound.

1. Sample Preparation & Derivatization: a. Prepare a standard solution of your analyte (e.g., 1 mg/mL) in a suitable buffer (e.g., 0.1 M borate buffer, pH 8.0). b. To 100 µL of your sample solution, add 200 µL of a 10 mg/mL solution of NBD-Cl in ethanol.[10] c. Heat the mixture at 60°C for 10-15 minutes. d. Cool the reaction and quench by adding 100 µL of 0.1 M HCl.[10] e. Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: CHIRALPAK IA or similar chiral stationary phase (5 µm, 250 x 4.6 mm).[12][14]

  • Mobile Phase: An isocratic mixture of Hexane/Ethanol/Trifluoroacetic Acid (TFA) or an Ethanol/TFA mixture. A common starting point is 0.1% TFA in Ethanol.[12][14]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 - 40 °C.

  • Detection: UV/Vis detector at the λ-max of the NBD derivative (approx. 465 nm).[12][14]

  • Injection Volume: 10-20 µL.

3. Quantification:

  • The percentage of racemization (or the amount of the undesired D-enantiomer) is calculated by integrating the peak areas: % D-isomer = [Area(D-isomer) / (Area(D-isomer) + Area(L-isomer))] * 100[10]

References

  • Bright, J., et al. (2020). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Geochimica et Cosmochimica Acta. Available at: [Link]

  • ResearchGate. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. ResearchGate. Retrieved from [Link]

  • Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. Retrieved from [Link]

  • Kiso, Y., et al. (1991). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed. Retrieved from [Link]

  • Gish, D. T. (1975). The Amino Acid Racemization Dating Method. Institute for Creation Research. Retrieved from [Link]

  • Google Patents. (n.d.). Method for detecting trace chiral isomer D-proline in L-proline. Google Patents.
  • Impact Factor. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Impact Factor. Retrieved from [Link]

  • Pitzer, J., et al. (2022). Racemization-free and scalable amidation of L-proline in organic media using ammonia and a biocatalyst only. Green Chemistry, RSC Publishing. Available at: [Link]

  • Pitzer, J., et al. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. RSC Publishing. Available at: [Link]

  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid dating. Wikipedia. Retrieved from [Link]

  • Pitzer, J., et al. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Graz University of Technology Research Portal. Retrieved from [Link]

  • Lee, Y. S., et al. (2008). Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. PubMed. Retrieved from [Link]

Sources

Optimization

Handling and storage stability guidelines for (4S)-4-(Dimethylamino)-L-proline dihydrochloride

This guide provides in-depth technical information, handling protocols, and troubleshooting advice for (4S)-4-(Dimethylamino)-L-proline dihydrochloride. It is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical information, handling protocols, and troubleshooting advice for (4S)-4-(Dimethylamino)-L-proline dihydrochloride. It is designed for researchers, scientists, and drug development professionals to ensure the stability and effective use of this versatile proline derivative in your experiments.

I. Introduction to (4S)-4-(Dimethylamino)-L-proline Dihydrochloride

(4S)-4-(Dimethylamino)-L-proline dihydrochloride is a specialized amino acid derivative with significant applications in peptide synthesis and organocatalysis.[1][2][3] Its rigid pyrrolidine ring, a characteristic of prolines, provides a unique conformational constraint in peptide chains.[4][5][6] The 4-dimethylamino substitution can further influence the chemical properties and reactivity of the molecule. This guide will help you navigate the specific handling and storage requirements of this compound to ensure the integrity of your experimental results.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and storage of (4S)-4-(Dimethylamino)-L-proline dihydrochloride.

Q1: How should I store (4S)-4-(Dimethylamino)-L-proline dihydrochloride upon receipt?

A1: As a solid, (4S)-4-(Dimethylamino)-L-proline dihydrochloride should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended to minimize potential degradation. As an amino acid hydrochloride, it is likely to be hygroscopic, so minimizing exposure to moisture is critical.

Q2: Is (4S)-4-(Dimethylamino)-L-proline dihydrochloride sensitive to light or air?

A2: While specific data for this compound is limited, many amino acid derivatives can be sensitive to light and oxidation over extended periods. To ensure maximum stability, it is best practice to store it protected from light, for instance, in an amber vial or in a light-blocking outer container. Storing under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial for long-term storage, although not always necessary for short-term use.

Q3: What is the expected shelf-life of this compound?

A3: Without a specific manufacturer's re-test date, a general guideline for amino acid hydrochlorides is to consider re-evaluation of purity after 1-2 years of storage under optimal conditions. Visual inspection for changes in color or clumping can be an initial indicator of potential degradation or moisture absorption. For critical applications, periodic purity checks via techniques like HPLC are recommended.

Q4: How do I prepare a stable solution of (4S)-4-(Dimethylamino)-L-proline dihydrochloride?

A4: The stability of this compound in solution is expected to be limited. For immediate use, dissolve the required amount in your desired solvent. Based on studies of similar compounds like 4-dimethylaminopyridine (4-DMAP), maximum stability in aqueous solutions is often achieved at a low pH, in the range of 2.0-3.0. Therefore, if compatible with your experiment, using an acidic buffer might prolong the solution's viability. It is generally not recommended to store stock solutions for extended periods; fresh preparation is always the best practice.

Q5: What are the primary applications of (4S)-4-(Dimethylamino)-L-proline dihydrochloride?

A5: 4-substituted proline derivatives are primarily used in:

  • Peptide Synthesis: To introduce conformational constraints and study the structure-activity relationships of peptides. The substitution at the 4-position can influence the puckering of the proline ring, which in turn affects the secondary structure of the peptide.[4][5][6]

  • Organocatalysis: Proline and its derivatives are well-known organocatalysts for various asymmetric reactions, such as aldol and Mannich reactions.[1][2][7] The dimethylamino group may modulate the catalytic activity and selectivity.

III. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Observed Issue Potential Cause(s) Troubleshooting Steps & Explanations
Inconsistent experimental results (e.g., low yield, unexpected side products) 1. Compound Degradation: The solid may have degraded due to improper storage (exposure to moisture, light, or high temperatures). 2. Solution Instability: The compound may have degraded in your prepared solution.1. Verify Solid Integrity: Check for any physical changes in the solid (color change, clumping). If degradation is suspected, it is advisable to use a fresh batch of the compound. For critical applications, confirm purity via analytical methods like HPLC or NMR. 2. Prepare Fresh Solutions: Always prepare solutions of (4S)-4-(Dimethylamino)-L-proline dihydrochloride immediately before use. Avoid storing stock solutions, even at low temperatures, for more than a few hours unless stability in your specific solvent system has been validated.
Difficulty in dissolving the compound 1. Inappropriate Solvent: The compound may have limited solubility in your chosen solvent. 2. Low-Quality Reagent: The presence of insoluble impurities can affect dissolution.1. Consult Solubility Data: If available, check the manufacturer's solubility information. If not, perform small-scale solubility tests with different solvents commonly used for polar organic molecules (e.g., water, methanol, DMSO). 2. Sonication/Vortexing: Gentle sonication or vortexing can aid dissolution. 3. pH Adjustment: For aqueous solutions, adjusting the pH might improve solubility, but be mindful of the potential impact on stability and your experimental conditions.
Clumping of the solid compound Hygroscopicity: The compound has likely absorbed moisture from the atmosphere.1. Proper Handling: Handle the solid in a dry environment, such as a glove box or under a stream of dry inert gas. 2. Drying: If clumping is observed, the compound can be dried under a high vacuum over a desiccant (e.g., P₂O₅) before weighing. However, be cautious as prolonged heating could cause degradation. 3. Storage: Ensure the container is tightly sealed after each use and stored in a desiccator.

IV. Experimental Protocols

Protocol 1: General Procedure for Handling and Weighing
  • Acclimatization: Before opening, allow the container of (4S)-4-(Dimethylamino)-L-proline dihydrochloride to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: For sensitive applications, perform weighing and handling in a glove box or under a gentle stream of a dry, inert gas like argon or nitrogen.

  • Dispensing: Use a clean, dry spatula for dispensing. Avoid using the same spatula for different reagents to prevent cross-contamination.

  • Sealing: After dispensing, tightly reseal the container. For long-term storage, wrapping the cap with parafilm can provide an additional barrier against moisture.

  • Storage: Return the container to the recommended storage conditions (cool, dry, and dark place) promptly.

Protocol 2: Preparation of a Stock Solution (for immediate use)
  • Calculation: Calculate the required mass of (4S)-4-(Dimethylamino)-L-proline dihydrochloride needed to achieve the desired concentration.

  • Weighing: Following Protocol 1, accurately weigh the solid into a clean, dry vial.

  • Solvent Addition: Add the desired solvent to the vial. It is good practice to add a portion of the solvent, vortex or sonicate to dissolve the solid, and then add the remaining solvent to reach the final volume.

  • Complete Dissolution: Ensure the solid is completely dissolved before use. If necessary, gentle warming can be applied, but monitor for any signs of degradation (color change).

  • Immediate Use: Use the freshly prepared solution immediately. Do not store for later use unless stability has been confirmed for your specific conditions.

V. Visualizing Key Concepts

Decision Workflow for Handling and Storage

G A Receipt of (4S)-4-(Dimethylamino)-L-proline dihydrochloride B Short-term use (< 1 month)? A->B C Store at room temperature in a cool, dry, dark place. B->C Yes D Long-term storage (> 1 month)? B->D No F Preparing for experiment C->F E Store at 2-8°C or -20°C in a tightly sealed container. D->E Yes E->F G Equilibrate to room temperature before opening. F->G H Weigh in a dry environment (e.g., glove box). G->H I Prepare solution fresh for immediate use. H->I J Tightly reseal and return to storage. I->J G A (4S)-4-(Dimethylamino)-L-proline dihydrochloride (Stable Solid) C Hydrolysis A->C Exposure to E Oxidation/Decarboxylation A->E Exposure to B Moisture (H₂O) B->C F Degraded Products C->F D Heat/Light/Oxidants D->E E->F

Caption: Potential degradation pathways.

VI. References

  • Brog, J. B., et al. (2011). Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin. PLoS ONE, 6(5), e20432. [Link]

  • Chi, S. W., et al. (2010). Thermodynamic Consequences of Incorporating 4-Substituted Proline Derivatives into a Small Helical Protein. Biochemistry, 49(19), 4143-4152. [Link]

  • Samson, G. J., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(14), 5342-5363. [Link]

  • Applichem. (n.d.). (4S)-4-(dimethylamino)-L-proline dihydrochloride. Retrieved from [Link]

  • Kondratov, I. S., et al. (2022). Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Organic & Biomolecular Chemistry, 20(38), 7625-7630. [Link]

  • Organic Chemistry Portal. (2007, March 25). Proline Derivatives in Organic Synthesis. [Link]

  • Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 2. HETEROCYCLES, 75(4), 757. [Link]

  • Wikipedia. (2023, November 26). Proline organocatalysis. [Link]

  • Houk, K. N., et al. (2008). Proline-Catalyzed Asymmetric Reactions. Angewandte Chemie International Edition, 47(11), 1980-1996. [Link]

  • Al-Amin, M., & Bhor, A. (2014). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 19(6), 7247-7264. [Link]

  • de la Torre, V. G., & Andreu, D. (2016). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Molecules, 21(10), 1339. [Link]

  • University of Delaware. (n.d.). Application and development of solid-phase peptide synthesis techniques and the unique conformational effects on 4S-substituted proline derivatives. Retrieved from [Link]

  • Fields, G. B. (Ed.). (2002). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Novabiochem.

Sources

Reference Data & Comparative Studies

Validation

Comparing catalytic efficiency of (4S)-4-(Dimethylamino)-L-proline and its enantiomers

Comparative Catalytic Efficiency of (4S)-4-(Dimethylamino)-L-proline and Its Stereoisomers in Aminocatalysis As a Senior Application Scientist in organocatalysis, I frequently consult on the optimization of enamine- and...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Catalytic Efficiency of (4S)-4-(Dimethylamino)-L-proline and Its Stereoisomers in Aminocatalysis

As a Senior Application Scientist in organocatalysis, I frequently consult on the optimization of enamine- and iminium-mediated transformations. While unmodified L-proline remains the historical gold standard for asymmetric aldol and Michael reactions [1], its low turnover frequency often necessitates high catalyst loadings (10–20 mol%). To circumvent this, researchers have engineered 4-substituted proline derivatives.

This guide provides an objective, data-driven comparison of (4S)-4-(Dimethylamino)-L-proline against its diastereomers and enantiomers. By understanding the stereoelectronic causality behind these catalysts, drug development professionals can rationally select the optimal stereoisomer to maximize both catalytic efficiency and enantiofacial discrimination.

Mechanistic Grounding: The Causality of Catalytic Efficiency

The catalytic efficiency of 4-aminoproline derivatives is not merely a function of basicity; it is governed by the precise spatial arrangement of the C4-substituent relative to the C2-carboxylic acid.

(4S)-4-(Dimethylamino)-L-proline possesses a (2S, 4S) absolute configuration, placing the dimethylamino group cis to the carboxylic acid. Conversely, its diastereomer, (4R)-4-(Dimethylamino)-L-proline , has a (2S, 4R) configuration, placing the groups trans to one another.

The Coulombic Advantage of the Trans-Isomer: Kinetic studies on hydrogen–deuterium (H–D) exchange—a self-validating model for the rate-limiting steps of enamine catalysis—reveal a stark diastereomeric divergence. As demonstrated by Myers, Palte, and Raines [2], trans-4-ammoniumprolines exhibit catalytic rates approximately 10-fold higher than their cis counterparts.

The causality lies in the transition state of the carbinolamine intermediate. Upon 1,2-addition of the proline derivative to a ketone, an alkoxide moiety is formed. In the trans-(4R)-isomer, the protonated 4-dimethylammonium group is perfectly oriented to provide favorable Coulombic stabilization to the developing negative charge on the alkoxide. The cis-(4S)-isomer lacks this optimal geometric alignment, resulting in a higher activation energy for the dehydration step.

Pathway Ketone Ketone Substrate Carbinolamine Carbinolamine (Coulombic Stabilization) Ketone->Carbinolamine + Catalyst Catalyst Aminocatalyst (trans-isomer) Catalyst->Carbinolamine Iminium Iminium Ion (Rate-Determining) Carbinolamine->Iminium - H2O Enamine Enamine Intermediate Iminium->Enamine - H+ Product Stereoenriched Product Enamine->Product + Electrophile Product->Catalyst Hydrolysis

Enamine catalytic cycle highlighting the stabilized carbinolamine intermediate.

Comparative Performance Data

To objectively compare these catalysts, we must distinguish between diastereomers (which dictate catalytic rate) and enantiomers (which dictate product stereochemistry).

  • Rate: The trans relationship (2S,4R or 2R,4S) drastically accelerates the reaction [2].

  • Stereoselectivity: The C2 stereocenter (L vs. D) dictates the face of electrophilic attack. L-prolines typically yield (S,S)-aldol products, while D-prolines yield (R,R)-products.

Table 1: Catalytic Efficiency and Stereochemical Outcome Matrix
CatalystAbsolute ConfigurationRel. GeometryRelative Rate (k_rel)*Dominant Ring PuckerAldol Enantioselectivity
(4S)-4-(Dimethylamino)-L-proline (2S, 4S)cis1.0x (Baseline)Cγ-endoHigh (S,S)
(4R)-4-(Dimethylamino)-L-proline (2S, 4R)trans~10.0x Cγ-exoHigh (S,S)
(4R)-4-(Dimethylamino)-D-proline (2R, 4R)cis1.0xCγ-endoHigh (R,R)
(4S)-4-(Dimethylamino)-D-proline (2R, 4S)trans~10.0x Cγ-exoHigh (R,R)
Unmodified L-Proline (2S)N/A~0.1xRapid EquilibriumModerate (S,S)

*Relative rates based on H-D exchange kinetics of cyclohexanone at pD 7.4 [2].

Experimental Protocols: Self-Validating Workflows

To trust a catalyst, you must be able to validate its performance in your own laboratory. Below are two field-proven protocols: one for kinetic benchmarking and one for synthetic application [3].

Protocol A: Kinetic Benchmarking via H-D Exchange (NMR)

This protocol isolates the enamine formation rate, removing the variables of electrophile reactivity.

  • Buffer Preparation: Prepare a 150 mM phosphate-buffered D₂O solution. Adjust the pD to 7.4 (matching the pKa of the zwitterionic proline derivative for maximum reaction rate).

  • Substrate Addition: Add 100 mM of [D0]-cyclohexanone and a non-reactive internal standard (e.g., TSP) to an NMR tube containing 0.5 mL of the buffer.

  • Catalyst Initiation: Inject 10 mol% of the chosen 4-(Dimethylamino)proline catalyst.

  • Data Acquisition: Immediately insert the tube into the NMR spectrometer (298 K). Monitor the depletion of the α-protons (δ ~2.3 ppm) over time.

  • Analysis: Plot logarithmic decay to extract the pseudo-first-order rate constant ( kobs​ ). You will observe the trans isomer reaching equilibrium exponentially faster than the cis isomer.

Protocol B: Benchmark Asymmetric Intermolecular Aldol Reaction
  • Reaction Setup: In a 10 mL vial, dissolve cyclohexanone (1.0 mmol) and p-nitrobenzaldehyde (0.2 mmol) in 1.0 mL of DMSO/H₂O (95:5).

  • Catalysis: Add 5 mol% of (4R)-4-(Dimethylamino)-L-proline (trans isomer).

  • Incubation: Stir at room temperature for 4–6 hours. (Note: The cis isomer will require 24–48 hours to reach similar conversion).

  • Quench & Extract: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate (3 x 5 mL), dry over Na₂SO₄, and concentrate.

  • Validation: Determine the diastereomeric ratio (anti/syn) via crude ¹H NMR and the enantiomeric excess (ee%) via chiral stationary phase HPLC (e.g., Chiralpak AD-H).

Protocol S1 Step 1: Buffer Prep 150 mM Phosphate D2O (pD 7.4) S2 Step 2: Substrate Addition [D0]-Cyclohexanone + Internal Std S1->S2 S3 Step 3: Catalyst Injection Add 4-(Dimethylamino)proline S2->S3 S4 Step 4: Kinetic NMR Monitor α-proton depletion at 298K S3->S4 S5 Step 5: Analysis Calculate k_obs and ee% S4->S5

Self-validating NMR kinetic workflow for benchmarking catalytic efficiency.

Summary & Recommendations

When designing an organocatalytic workflow, stereochemical selection must go beyond simply picking "L" or "D" for product chirality.

  • If your goal is maximum catalytic efficiency (allowing for low catalyst loadings down to 1-5 mol%), you must select the trans-diastereomer ((4R)-L or (4S)-D).

  • The cis-diastereomers ((4S)-L or (4R)-D), while highly stereoselective, suffer from kinetic bottlenecks due to a lack of transition-state Coulombic stabilization.

By leveraging the structural nuances of these catalysts, chemists can dramatically improve space-time yields and reduce the environmental footprint of asymmetric syntheses.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. URL:[Link]

  • Myers, E. L., Palte, M. J., & Raines, R. T. (2019). Catalysis of Hydrogen–Deuterium Exchange Reactions by 4-Substituted Proline Derivatives. Journal of Organic Chemistry, 84(3), 1247-1256. URL:[Link]

  • Wiesner, M., Upert, G., Angelici, G., & Wennemers, H. (2010). Enamine Catalysis with Low Catalyst Loadings - High Efficiency via Kinetic Studies. Journal of the American Chemical Society, 132(1), 6-7. URL:[Link]

Comparative

Enantiomeric Excess Determination for (4S)-4-(Dimethylamino)-L-proline Dihydrochloride: A Comparative Analytical Guide

Accurate determination of enantiomeric excess (ee) for chiral building blocks is a critical quality control step in asymmetric synthesis and drug development. (4S)-4-(Dimethylamino)-L-proline dihydrochloride is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate determination of enantiomeric excess (ee) for chiral building blocks is a critical quality control step in asymmetric synthesis and drug development. (4S)-4-(Dimethylamino)-L-proline dihydrochloride is a highly specialized, polar, and sterically hindered chiral intermediate.

From an analytical perspective, this molecule presents a distinct challenge: it lacks a conjugated π -system (chromophore) , making direct UV detection at standard wavelengths (e.g., 254 nm) impossible, and low-wavelength UV detection (e.g., 210 nm) highly susceptible to baseline drift and solvent interference. Consequently, derivatization is a mandatory strategy to enhance both detection sensitivity and chiral recognition[1].

This guide objectively compares three field-proven analytical methodologies for determining the enantiomeric excess of (4S)-4-(Dimethylamino)-L-proline dihydrochloride, providing the mechanistic causality and self-validating protocols necessary for seamless laboratory implementation.

The Chemical Challenge & Mechanistic Strategy

(4S)-4-(Dimethylamino)-L-proline dihydrochloride contains two basic nitrogen centers: a tertiary amine (the dimethylamino group) and a secondary amine (within the pyrrolidine ring).

The Causality of Derivatization: Because tertiary amines do not undergo stable nucleophilic substitution with standard tagging agents, we can selectively target the secondary amine in the pyrrolidine ring. However, because the molecule is supplied as a dihydrochloride salt , the secondary amine is protonated and non-nucleophilic. Any successful protocol must first incorporate a neutralization step (using a mild base like Triethylamine or NaHCO 3​ ) to liberate the free base before derivatization can occur.

We will compare three distinct analytical pathways:

  • NP-HPLC with NBD-Cl: Adds a fluorophore for direct chiral separation[1].

  • RP-HPLC with Marfey's Reagent: Converts enantiomers into diastereomers for achiral separation[2].

  • Chiral GC: Utilizes methylation and acylation to create volatile derivatives[3].

Workflow A Sample: (4S)-4-(Dimethylamino)- L-proline dihydrochloride B Method A: NBD-Cl Derivatization A->B C Method B: Marfey's Reagent A->C D Method C: GC Derivatization A->D E Chiral NP-HPLC (CHIRALPAK IA) B->E Fluorophore tag F Achiral RP-HPLC (C18 Column) C->F Diastereomers G Chiral GC (CHIRALDEX G-TA) D->G Volatile deriv. H Enantiomeric Excess (ee%) Determination E->H F->H G->H

Analytical workflows for enantiomeric excess determination of proline derivatives.

Methodology Comparison & Experimental Protocols

Method A: Pre-column Derivatization with NBD-Cl (NP-HPLC)

Mechanism: 4-chloro-7-nitrobenzofurazan (NBD-Cl) reacts with the secondary amine of the proline ring via nucleophilic aromatic substitution. This introduces a strong chromophore, shifting the detection wavelength to the visible spectrum (464 nm), which eliminates background UV noise[4]. The resulting enantiomers are then separated on an immobilized chiral stationary phase.

Step-by-Step Protocol:

  • Sample Neutralization: Dissolve 2.0 mg of (4S)-4-(Dimethylamino)-L-proline dihydrochloride in 1.0 mL of absolute ethanol. Add 3.0 equivalents of Triethylamine (TEA) to fully neutralize the dihydrochloride salt.

  • Derivatization: Add 1.0 mL of a freshly prepared NBD-Cl solution (4 mg/mL in ethanol)[4].

  • Incubation: Seal the vial and heat the mixture at 60°C for exactly 10 minutes to drive the reaction to completion[4].

  • Chromatographic Analysis:

    • Column: CHIRALPAK-IA (250 x 4.6 mm, 5 µm)[1].

    • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Ethanol (Isocratic)[4].

    • Flow Rate: 0.6 mL/min at 40°C[4].

    • Detection: UV at 464 nm[4].

Method B: Diastereomer Formation via Marfey's Reagent (RP-HPLC)

Mechanism: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a chiral derivatizing agent. When it reacts with a mixture of enantiomers, it forms diastereomers. Because diastereomers possess different physical and chemical properties, they can be easily resolved using a standard, cost-effective achiral C18 column[2].

Marfeys A Enantiomeric Mixture (4S) & (4R) Isomers C Nucleophilic Substitution (pH 8.0, 40°C) A->C B Marfey's Reagent (FDAA, Chiral) B->C D Diastereomers (4S, L-FDAA) & (4R, L-FDAA) C->D E Baseline Resolution on Achiral C18 D->E

Diastereomer formation via Marfey's reagent for RP-HPLC resolution.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 2.0 mg of the dihydrochloride salt in 1.0 mL of HPLC-grade water. Add 50 µL of 1 M NaHCO 3​ to neutralize the salt and buffer the solution to ~pH 8.0.

  • Derivatization: Add 1.0 mL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Incubation: Incubate the mixture at 40°C for 60 minutes.

  • Quenching (Self-Validation Step): Stop the reaction by adding 50 µL of 1 M HCl. This prevents over-reaction and stabilizes the diastereomers.

  • Chromatographic Analysis:

    • Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[1].

    • Mobile Phase: Gradient of 0.1% TFA in Water and Acetonitrile.

    • Detection: UV at 335 nm[2].

Method C: Chiral Gas Chromatography (GC)

Mechanism: For laboratories requiring ultra-high sensitivity, Chiral GC offers an orthogonal approach. The carboxylic acid is first methylated, and the secondary amine is acylated using Trifluoroacetic anhydride (TFAA) to increase volatility and thermal stability[3].

Step-by-Step Protocol:

  • Methylation: Treat 1.0 mg of the sample with 1.0 mL of 3 N Methanolic HCl. Heat at 80°C for 30 minutes, then evaporate to dryness under nitrogen[3].

  • Acylation: Reconstitute the residue in 0.5 mL dichloromethane and add 0.2 mL TFAA. Heat at 60°C for 20 minutes[3].

  • Analysis: Inject onto a CHIRALDEX G-TA column using a flame ionization detector (FID) or mass spectrometer (MS)[3].

Quantitative Performance Comparison

The following table synthesizes the performance metrics of the three methodologies, allowing drug development professionals to select the optimal workflow based on their laboratory's infrastructure.

Analytical ParameterMethod A: NBD-Cl (NP-HPLC)Method B: Marfey's (RP-HPLC)Method C: Chiral GC
Derivatization Reagent NBD-ClFDAA (Marfey's Reagent)Methanolic HCl + TFAA
Column Requirement Chiral (e.g., CHIRALPAK IA)Achiral (e.g., Hypersil C18)Chiral GC (e.g., CHIRALDEX G-TA)
Detection Mode UV/Vis (464 nm) / FluorescenceUV (335 nm)FID or MS
Resolution ( Rs​ ) > 2.5> 4.0> 3.0
Limit of Detection (LOD) ~0.6 ppm~1.1 ppm< 0.5 ppm
Sample Prep Time 15 minutes60 minutes45 minutes
Primary Advantage Rapid prep, direct enantiomer separationEliminates need for expensive chiral columnsHighest sensitivity, orthogonal validation

Conclusion & Recommendations

For routine enantiomeric excess determination of (4S)-4-(Dimethylamino)-L-proline dihydrochloride, Method A (NBD-Cl with Chiral NP-HPLC) is highly recommended due to its rapid 15-minute sample preparation and excellent signal-to-noise ratio at 464 nm[4].

However, if a laboratory does not have access to immobilized chiral stationary phases (which can be cost-prohibitive), Method B (Marfey's Reagent) serves as an exceptionally robust alternative. By converting the enantiomers into diastereomers, baseline resolution ( Rs​ > 4.0) can be achieved on standard C18 columns[2], making it highly accessible for standard QA/QC environments.

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Safe Disposal of (4S)-4-(Dimethylamino)-L-proline Dihydrochloride

As researchers and scientists dedicated to innovation, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists dedicated to innovation, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (4S)-4-(Dimethylamino)-L-proline dihydrochloride (CAS No. 1001354-15-9). Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of our commitment to laboratory safety and environmental stewardship.

The protocols outlined herein are synthesized from regulatory standards and best practices, designed to provide a clear, actionable framework for your laboratory's chemical hygiene plan.

Foundational Knowledge: Hazard Identification and Risk Assessment

Amino acid derivatives, particularly hydrochlorides, should be handled as potential irritants. The primary risks are associated with skin and eye contact, as well as inhalation of dust if handled as a solid.[1] The Occupational Safety and Health Administration (OSHA) mandates that all hazardous chemicals be clearly identified and that workers are trained on their specific risks.[2][3][4]

Key Safety Data Summary:

PropertyInformationRationale & Source Analogy
GHS Hazard Class Likely classified as Skin Irritant (Category 2), Eye Irritant (Category 2), and Specific Target Organ Toxicity - Single Exposure (Category 3) for respiratory irritation.Based on GHS classifications for similar amine and acid chloride containing compounds.[1]
Signal Word WarningConsistent with the potential for skin, eye, and respiratory irritation.[3]
Primary Routes of Exposure Inhalation (of dust), Skin Contact, Eye Contact.Standard for solid, powdered chemical reagents.
Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat.Standard PPE requirement for handling potentially hazardous chemicals to prevent direct contact.[5][6]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment a substance is designated as waste. The following protocol aligns with guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9]

Step 1: Preparation and PPE

Before handling any chemical waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood, and are wearing the appropriate PPE as detailed in the table above.[5] You must also be aware of the location and operation of emergency equipment, such as eyewash stations and safety showers.[5]

Step 2: Waste Segregation

This is a critical step to prevent dangerous chemical reactions.[7]

  • Solid Waste: Unused or expired (4S)-4-(Dimethylamino)-L-proline dihydrochloride, along with any contaminated consumables (e.g., weigh boats, gloves, wipes), must be collected in a designated solid hazardous waste container.[10]

  • Liquid Waste: All aqueous or organic solutions containing this compound must be collected in a separate, designated liquid hazardous waste container.

  • DO NOT mix this waste with other incompatible waste streams, such as strong oxidizers or bases, without consulting your institution's EHS guidelines.[10][11]

Step 3: Containerization

All waste must be stored in appropriate, secure containers.

  • Compatibility: Containers must be made of a material compatible with the chemical waste. For this compound, high-density polyethylene (HDPE) or glass containers are suitable.[8][12]

  • Condition: Containers must be in good condition, free from leaks or damage, and must have a securely fitting cap.[7][12] Containers should never be filled more than 90% to allow for expansion.[8]

  • Closure: Waste containers must be kept closed at all times except when waste is actively being added. Leaving a funnel in the container is not acceptable.[9][12]

Step 4: Labeling

Accurate labeling is a legal requirement and is crucial for safe handling by EHS personnel.

  • The container must be clearly labeled with the words "HAZARDOUS WASTE" .[9][12]

  • The full chemical name, "(4S)-4-(Dimethylamino)-L-proline dihydrochloride" , must be written out. Do not use abbreviations or chemical formulas.[12]

  • List all constituents and their approximate percentages.

  • Indicate the date when waste was first added to the container (accumulation start date).

Step 5: Storage (Satellite Accumulation)

Designated waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[9][12]

  • The SAA must be under the control of laboratory personnel.[12]

  • Store waste containers in a secondary containment bin to prevent spills.

  • Segregate containers by hazard class (e.g., keep acids away from bases).[12]

  • Weekly inspections of the SAA are required to check for leaks and proper labeling.[7][12]

Step 6: Final Disposal

Once a waste container is 90% full, or within the time limits set by your institution (often 6-12 months for SAAs), arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[9][12] They will manage the final disposal through a licensed hazardous waste disposal contractor.[13][14] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash. [7][9]

Spill Management Protocol

Accidents can happen, and a clear, pre-defined response plan is essential.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Spill: For a small, manageable spill of solid material:

    • Ensure you are wearing appropriate PPE.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[10]

    • Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[10][15]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[10]

  • Large Spills: For large spills or if you feel unsafe, evacuate the area, restrict access, and immediately contact your institution's EHS or emergency response team.

Disposal Decision Workflow

The following diagram illustrates the procedural logic for handling waste generated from (4S)-4-(Dimethylamino)-L-proline dihydrochloride.

G cluster_0 Initial Assessment cluster_1 Routine Waste Stream cluster_2 Spill Response cluster_3 Collection & Segregation cluster_4 Containerization & Storage cluster_5 Final Disposition start Waste Generation ((4S)-4-(Dimethylamino)-L-proline dihydrochloride) decision_type Spill or Routine Waste? start->decision_type routine_solid Solid Waste (Unused reagent, contaminated gloves, etc.) decision_type->routine_solid Routine routine_liquid Liquid Waste (Aqueous/Organic Solutions) decision_type->routine_liquid Routine spill_small Small, Contained Spill decision_type->spill_small Spill collect_solid Collect in Designated SOLID Hazardous Waste Container routine_solid->collect_solid collect_liquid Collect in Designated LIQUID Hazardous Waste Container routine_liquid->collect_liquid spill_large Large Spill or Unsure spill_small->spill_large If Unmanageable spill_absorb Absorb with Inert Material (e.g., Vermiculite) spill_small->spill_absorb evacuate Evacuate Area & Call EHS/Emergency Response spill_large->evacuate label_container Label Container Correctly ('Hazardous Waste', Full Chemical Name, %) collect_solid->label_container collect_liquid->label_container spill_absorb->collect_solid store_saa Store in Secondary Containment in Satellite Accumulation Area label_container->store_saa ehs_pickup Arrange Pickup by EHS (when full or by date limit) store_saa->ehs_pickup

Caption: Disposal workflow for (4S)-4-(Dimethylamino)-L-proline dihydrochloride waste.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Waste Management Guidelines. East Tennessee State University. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • (4S)-4-(dimethylamino)-L-proline dihydrochloride Product Page. Appchem. [Link]

  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]

  • Amino Acid Standard - Safety Data Sheet. [Link]

  • Material Safety Data Sheet (General Example). Sharp Chemical Ind. Co., Ltd. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • Safety Data Sheet: 4-(Dimethylamino)pyridine. Thermo Fisher Scientific. [Link]

  • Safety Data Sheet: Amino acid (General Example). Carl ROTH. [Link]

  • OSHA Chemical Hazards And Communication. National Center for Biotechnology Information (NCBI). [Link]

  • OSHA Requirements for HazCom Compliance. National Association of Safety Professionals (NASP). [Link]

  • OSHA Rules for Chemical Hazards. DuraLabel. [Link]

  • Safety Data Sheet (General Example). XiXisys.com. [Link]

  • Safety Data Sheet (General Example). Fisher Scientific. [Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Safety Data Sheet: 4-(Dimethylamino)cinnamaldehyde. DC Fine Chemicals. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S)-4-(Dimethylamino)-L-proline dihydrochloride
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Reactant of Route 2
(4S)-4-(Dimethylamino)-L-proline dihydrochloride
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